molecular formula C15H12Cl2O3 B3270930 Methyl 4-(benzyloxy)-3,5-dichlorobenzoate CAS No. 536974-83-1

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate

Cat. No.: B3270930
CAS No.: 536974-83-1
M. Wt: 311.2 g/mol
InChI Key: HHJLUJGYZFXISM-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves the esterification of 4-(benzyloxy)-3,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-(Benzyloxy)-3,5-dichlorobenzoic acid.

    Reduction: 4-(Benzyloxy)-3,5-dichlorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-3,5-dichlorobenzoate exerts its effects is primarily through its interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and dichloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Methyl 4-(benzyloxy)-2,6-dichlorobenzoate
  • Methyl 4-(benzyloxy)-3,5-difluorobenzoate
  • Methyl 4-(benzyloxy)-3,5-dibromobenzoate

Comparison: Methyl 4-(benzyloxy)-3,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The presence of chlorine atoms at the 3 and 5 positions can enhance its electron-withdrawing properties, influencing its interactions in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3,5-dichloro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJLUJGYZFXISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichloro-4-hydroxy benzoic acid methyl ester (5.525 g, 25 mmol), benzyl bromide (5.13 g, 30 mmol) and potassium carbonate (6.91 g, 50 mmol) in N,N-dimethylformamide (100 mL) was stirred overnight at room temperature. The reaction mixture was poured into crushed ice (ca. 300 g) and the product was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The solid residue was recrystallised from ethyl acetate and hexane. Yield: 7.47 g (96%) fine white needles. 1H-NMR (400 MHz, CDCl3) δ=3.93 (s, 3H, —OCH3), 5.12 (s, 2H, —CH2Ph), 7.35-7.44 (m, 3H), 7.54-7.58 (m, 2H), 8.01 (s, 2H). 13C-NMR (100 MHz, CDCl3) δ=52.66, 75.12, 127.18, 128.41, 128.48, 129.79, 130.13, 135.57, 154.57, 164.39.
Quantity
5.525 g
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5.13 g
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6.91 g
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100 mL
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ice
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300 g
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Synthesis routes and methods II

Procedure details

Crude methyl 4-(benzyloxy)-3,5-dichlorobenzoate (2) (16.9 g) was prepared from methyl 3,5-dichloro-4-hydroxybenzoate (1) (10 g, 45.2 mmol) and benzyl bromide (15.5 g, 90 mmol) using a procedure essentially the same as in Step (i) for AAA-001, except that the mixture was stirred at RT for 18 h. The crude product was partially purified by silica gel chromatography (330 g, 0-10% EtOAc/isohexane) to afford a white solid. The material was used in the next step without further purification.
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10 g
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reactant
Reaction Step One
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15.5 g
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
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